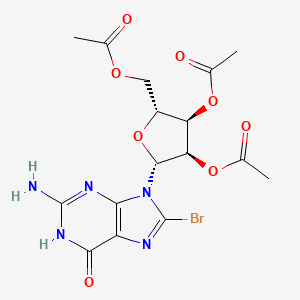

8-Bromoguanosine 2',3',5'-triacetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN5O8/c1-5(23)27-4-8-10(28-6(2)24)11(29-7(3)25)14(30-8)22-12-9(19-15(22)17)13(26)21-16(18)20-12/h8,10-11,14H,4H2,1-3H3,(H3,18,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZCAXCVNVVXJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN5O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935621 | |

| Record name | 8-Bromo-2-imino-9-(2,3,5-tri-O-acetylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15717-45-0 | |

| Record name | NSC174056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC79210 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Bromo-2-imino-9-(2,3,5-tri-O-acetylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromoguanosine 2',3',5'-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 8 Bromoguanosine 2 ,3 ,5 Triacetate

Strategies for O-Acetylation of Guanosine (B1672433) Derivatives

The synthesis of 8-Bromoguanosine (B14676) 2',3',5'-triacetate typically commences with the protection of the hydroxyl groups on the ribose sugar of guanosine via O-acetylation. This step is crucial to prevent unwanted side reactions during subsequent modifications of the purine (B94841) base. Acetylation of guanosine can yield a mixture of N- and O-acetylated products. nih.gov The use of acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) is a common method. To favor O-acetylation, reaction conditions can be optimized.

A significant challenge in the chemistry of guanosine is the potential for acylation at the O6 position of the purine ring, which can lead to degradation. acs.org Transient silylation of the O6 and the exocyclic amino groups can be employed to prevent O6 acylation and facilitate selective N-acylation, although for per-O-acetylation, different strategies are required. acs.org A method for the N(2)-acetylation of guanine (B1146940) derivatives using an excess of acetic anhydride in the presence of 4-dimethylaminopyridine (B28879) has been developed. icm.edu.pl For the synthesis of 2',3',5'-tri-O-acetylguanosine, the primary goal is the exhaustive acetylation of the ribose hydroxyls. This is typically achieved by treating guanosine with a large excess of acetic anhydride in a suitable solvent like pyridine, which also acts as a catalyst and acid scavenger. The resulting per-acetylated guanosine is then carried forward to the next synthetic step.

Regioselective Bromination of the Guanosine Purine Ring

The introduction of a bromine atom at the C8 position of the guanine base is a key step in the synthesis of the target compound. This transformation must be regioselective, targeting the C8 position, which is the most nucleophilic carbon on the purine ring of guanosine. Several reagents and conditions have been established for this purpose.

A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent. researchgate.net The reaction is typically carried out in a solvent such as dimethylformamide (DMF). Another efficient reagent for the 8-bromination of both unprotected guanosine and its acetylated derivatives is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov This reaction can be conducted in aprotic solvents like dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724) (CH3CN). The efficiency of the bromination with DBDMH can be enhanced by the addition of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov The bromination of 2',3',5'-tri-O-acetylguanosine with DBDMH has been shown to be quantitative. nih.gov The presence of bromine at the C8 position influences the conformational preference of the nucleoside, favoring the syn conformation. caymanchem.com

Table 1: Regioselective Bromination of Guanosine Derivatives with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Data sourced from a study on the bromination of purine nucleosides. nih.gov

| Starting Material | DBH (equiv.) | TMSOTf (equiv.) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2′,3′,5′-Tri-O-acetylguanosine | 1.1 | 0 | CH3CN | 24 | 95 |

| 2′,3′,5′-Tri-O-acetylguanosine | 0.55 | 0.1 | CH3CN | 1 | >95 |

| Guanosine | 1.1 | 0 | DMF | 48 | 80 |

| Guanosine | 0.55 | 0.1 | DMF | 4 | >95 |

Multi-Step Synthetic Routes to 8-Bromoguanosine 2',3',5'-triacetate

The synthesis of this compound is inherently a multi-step process, as it requires sequential modifications of the starting guanosine molecule. The most logical and commonly employed synthetic route involves two primary transformations: per-O-acetylation of the ribose moiety followed by regioselective bromination of the purine ring.

The general synthetic pathway can be outlined as follows:

Protection Step (O-Acetylation): Guanosine is treated with an acetylating agent, typically acetic anhydride in pyridine, to yield 2',3',5'-tri-O-acetylguanosine. This step protects the reactive hydroxyl groups of the sugar.

Halogenation Step (Bromination): The resulting 2',3',5'-tri-O-acetylguanosine is then subjected to regioselective bromination at the C8 position. As detailed previously, this can be effectively achieved using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). researchgate.netnih.gov

This sequential approach ensures high yields and purity of the final product, this compound, by preventing side reactions at the ribose hydroxyls during the bromination step. nih.gov The resulting compound is a stable, protected building block ready for further chemical transformations. biosynth.com

One-Pot Synthesis Approaches for Nucleoside Analogs

While the synthesis of this compound is typically performed in a stepwise fashion, the field of nucleoside chemistry has seen significant advancements in the development of one-pot synthesis approaches to improve efficiency and reduce purification steps. acs.orgnih.gov These methods are particularly valuable for creating diverse libraries of nucleoside analogs for biological screening.

One-pot strategies often focus on the crucial glycosylation step, which forms the bond between the nucleobase and the sugar. acs.org For instance, methods have been developed for the direct glycosylation of purine and pyrimidine (B1678525) nucleobases with unprotected or partially protected ribose under modified Mitsunobu conditions. acs.org Other one-pot procedures have been optimized for the synthesis of nucleoside 5'-triphosphate analogs from the corresponding nucleosides, avoiding the isolation of intermediate mono- and diphosphates. nih.govtandfonline.comtandfonline.com These methods often involve careful optimization of reaction parameters such as solvent, temperature, and reaction time to maximize the yield of the desired product while minimizing byproduct formation. tandfonline.com Although a specific one-pot synthesis for this compound is not prominently described, the principles from these advanced synthetic strategies could potentially be adapted to streamline its production.

Synthesis of Deuterium- and Isotope-Labeled this compound for Mechanistic Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612), are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. clearsynth.comchem-station.com The synthesis of deuterium-labeled this compound would enable detailed mechanistic investigations of enzymes that process guanosine-based substrates or the study of the fate of this analog in biological systems.

General methods for deuterium labeling can be applied to the synthesis of the target molecule. clearsynth.com These include:

H-D Exchange Reactions: C-H bonds can be exchanged for C-D bonds using a deuterium source, often D₂O, in the presence of a metal catalyst such as palladium or ruthenium. nih.gov This could potentially be used to label specific positions on the purine ring.

Chemical Synthesis with Labeled Reagents: Introducing deuterium can be achieved by using deuterated reagents at a specific step in the synthesis. For example, using deuterated brominating agents or performing reductions with deuterium sources.

While the literature does not specifically detail the synthesis of a deuterium-labeled version of this compound, the established protocols for deuterium labeling of organic molecules provide a clear roadmap for how such a synthesis could be achieved. researchgate.netresearchgate.net

Derivatization of this compound for Specific Applications

This compound is not merely a synthetic curiosity but a versatile intermediate for creating more complex molecules with specific functions. Its utility is most prominent in the synthesis of modified nucleic acids.

Synthesis of Phosphoramidite (B1245037) Derivatives

One of the most important applications of modified nucleosides like 8-bromoguanosine is their incorporation into synthetic DNA and RNA oligonucleotides. To achieve this, the nucleoside must first be converted into a phosphoramidite derivative. This chemical entity is the reactive monomer used in automated solid-phase oligonucleotide synthesis.

The synthesis of 8-bromoguanosine phosphoramidite involves a series of protection and activation steps. researchgate.net A typical synthetic scheme proceeds as follows:

The 5'-hydroxyl group of a suitably protected 8-bromoguanosine (often with the 2'-hydroxyl also protected for RNA synthesis) is selectively reacted with dimethoxytrityl chloride (DMTrCl) to add the acid-labile DMTr protecting group. researchgate.net

The exocyclic N2-amino group of the guanine base is often protected, for example, with a dimethylformamidine (dmf) group. researchgate.net

Finally, the free 3'-hydroxyl group is phosphitylated using a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylamino chlorophosphine, in the presence of a mild base. researchgate.netresearchgate.net

The resulting 5'-O-DMTr-8-bromoguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite is a stable compound that can be readily used in an automated DNA/RNA synthesizer to introduce an 8-bromoguanosine unit at a specific position within an oligonucleotide sequence. researchgate.netglenresearch.com

Conversion to 8-Bromoguanosine 3',5'-cyclic Monophosphate (8-Br-cGMP) and Related Cyclic Nucleotides

The transformation of this compound into 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP), a valuable tool in studying cGMP-dependent signaling pathways, involves a multi-step process. This typically includes deacetylation, phosphorylation, and subsequent cyclization.

A common initial step is the removal of the acetyl protecting groups from the ribose moiety. This can be achieved under mild basic conditions, for instance, by treatment with methanolic ammonia (B1221849). This process yields 8-bromoguanosine.

Following deacetylation, the 5'-hydroxyl group of 8-bromoguanosine is selectively phosphorylated to give 8-bromoguanosine 5'-monophosphate. This intermediate is a key substrate for the subsequent cyclization reaction.

The intramolecular cyclization of the 5'-monophosphate to the 3',5'-cyclic monophosphate can be facilitated by activating agents such as carbodiimides. A study on prebiotic nucleotide synthesis demonstrated the effective cyclization of 5'-phosphorylated nucleosides in a formamide-based system at elevated temperatures in the presence of a carbodiimide. nih.gov This general methodology can be applied to the synthesis of 8-Br-cGMP from 8-bromoguanosine 5'-monophosphate. Research has also shown that 8-bromoguanosine 5'-monophosphate serves as an intermediate in the synthesis of other 8-substituted cyclic nucleotides, such as 8-substituted selenoguanosine cyclic 3',5'-phosphates, highlighting its role as a direct precursor to the cyclic form. nih.govlookchem.com

A direct bromination of guanosine 3',5'-cyclic monophosphate (cGMP) with bromine in an aqueous solution is another established method to produce 8-Br-cGMP, offering an alternative route that does not start from the triacetate derivative. lookchem.com

Table 1: Synthetic Steps for the Conversion of this compound to 8-Br-cGMP

| Step | Transformation | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Deacetylation | Methanolic ammonia | 8-Bromoguanosine |

| 2 | 5'-Phosphorylation | Phosphorylating agent (e.g., POCl₃) | 8-Bromoguanosine 5'-monophosphate |

| 3 | Cyclization | Carbodiimide, elevated temperature | 8-Bromoguanosine 3',5'-cyclic Monophosphate (8-Br-cGMP) |

Precursor Role in the Synthesis of Other Modified Nucleosides (e.g., 8-Aminoguanosine)

The carbon-bromine bond at the 8-position of the guanine ring is susceptible to nucleophilic substitution, making this compound an excellent starting material for the synthesis of various 8-substituted guanosine analogs. A prominent example is the synthesis of 8-aminoguanosine (B66056).

The conversion to 8-aminoguanosine involves the displacement of the bromide ion by an amino group. This is typically achieved by treating the 8-bromo precursor with ammonia. The reaction is a form of nucleophilic aromatic substitution. Given that the starting material is acetyl-protected, the reaction can be carried out under conditions that may also effect deacetylation. Often, a large excess of ammonia in a suitable solvent is used, and the reaction may be conducted at elevated temperature and pressure to facilitate the substitution. chemguide.co.uk The lone pair of electrons on the nitrogen atom of ammonia attacks the electron-deficient C8 position of the purine ring, leading to the displacement of the bromide ion.

Following the nucleophilic substitution, if the acetyl groups are still present, they can be removed using standard deacetylation procedures, such as treatment with methanolic ammonia or other basic conditions, to yield the final product, 8-aminoguanosine.

Table 2: General Conditions for the Synthesis of 8-Aminoguanosine

| Starting Material | Key Reagents | Reaction Type | Product |

|---|---|---|---|

| This compound | Ammonia (in excess) | Nucleophilic Substitution | 8-Aminoguanosine (after deacetylation) |

Beyond amination, 8-bromoguanosine and its derivatives serve as precursors for a range of other modified nucleosides. For instance, they are used in the synthesis of 8-substituted selenoguanosine derivatives through reaction with reagents like selenourea. nih.govlookchem.com These examples underscore the utility of this compound as a key building block in the chemical synthesis of diverse and functionally important nucleoside analogs.

Molecular Interactions and Conformational Analysis of 8 Bromoguanosine 2 ,3 ,5 Triacetate

Influence of 8-Bromo Substitution on Glycosidic Conformation

The substitution of a hydrogen atom with a bromine atom at the C8 position of the guanine (B1146940) base is a key modification that dramatically alters the rotational preference around the glycosidic bond (N9-C1'). This bond connects the nucleobase to the ribose sugar and can adopt two main conformations: anti and syn.

In contrast to the typical anti conformation favored by canonical purine (B94841) nucleosides in A- and B-form nucleic acid helices, 8-bromoguanosine (B14676) derivatives exhibit a strong preference for the syn conformation. acs.orgacs.orgcapes.gov.br In the syn conformation, the purine base is positioned over the ribose sugar ring. acs.org This preference is a direct consequence of the steric hindrance imposed by the bulky bromine atom. When the nucleoside attempts to adopt the anti conformation, the bromine atom would clash with the ribose ring, creating an energetically unfavorable state. acs.org As a result, the molecule predominantly populates the syn conformation to minimize this steric repulsion. acs.orgacs.org This conformational locking has been confirmed by various spectroscopic methods, including 1H NMR spectroscopy, for dimers containing 8-bromoguanosine (br8G). nih.gov

The syn conformation is not merely a structural curiosity; it has significant implications for molecular recognition and the catalytic activity of RNA enzymes (ribozymes). nih.govcaymanchem.com In certain biological contexts, such as the active sites of some ribozymes, a syn conformation of guanosine (B1672433) is essential for function. capes.gov.brnih.gov Therefore, the use of 8-bromoguanosine can help to stabilize these functionally important conformations. nih.gov

Table 1: Conformational Preference of Guanine Nucleosides

| Nucleoside | C8 Substituent | Predominant Glycosidic Conformation |

|---|---|---|

| Guanosine | -H | anti |

| 8-Bromoguanosine | -Br | syn |

The conformational flexibility of nucleic acids, particularly RNA, allows them to adopt a vast array of three-dimensional structures, which is crucial for their diverse functions. However, this heterogeneity can also lead to misfolded or alternative structures that can be kinetically trapped and hinder biological processes or structural studies. acs.org The introduction of 8-bromoguanosine into oligonucleotides serves as a powerful tool to reduce this conformational heterogeneity. acs.orgnih.gov

By enforcing a syn conformation at a specific site, 8-bromoguanosine can selectively stabilize a desired structure while destabilizing others. acs.org For instance, in hairpin structures that contain a functionally important syn guanosine in their loop, substituting it with 8-bromoguanosine can enhance the stability of the hairpin. acs.orgcapes.gov.brnih.gov Conversely, since duplex formation in standard A-form RNA helices requires all nucleosides to be in the anti conformation, the presence of an 8-bromoguanosine residue strongly destabilizes the duplex form. acs.orgacs.org This selective destabilization can shift the equilibrium from a duplex to a hairpin, thereby reducing the population of alternative dimeric structures that can complicate experimental studies. acs.orgacs.org

Acetyl Group Influence on Ribose Conformation and Stability

The acetylation of the hydroxyl groups of the ribose has several effects. Chemically, it serves as a protecting group in the synthesis of oligonucleotides. biosynth.com Structurally, the bulky acetyl groups can influence the preferred pucker of the ribose ring. While the specific conformational equilibrium of the triacetylated ribose in this particular compound is not extensively detailed in the literature, studies on acetylated mRNA suggest that such modifications can increase the stability of the nucleic acid against enzymatic degradation by ribonucleases. nih.gov

The reactivity of the ribose hydroxyl groups is also influenced by their conformational environment. nih.gov The 2'-OH group in RNA is particularly important for its chemical reactivity and its role in RNA catalysis. Acylation at this position is sensitive to steric hindrance within a folded RNA structure. nih.gov While the acetyl groups in 8-Bromoguanosine 2',3',5'-triacetate are synthetically introduced, their presence will sterically encumber the ribose, potentially influencing its interactions with other molecules.

Interactions with Nucleic Acid Structures

The unique conformational properties of 8-bromoguanosine, and by extension its triacetylated form, dictate how it interacts with and within larger nucleic acid structures.

8-Bromoguanosine can be incorporated into both RNA and DNA oligonucleotides using standard phosphoramidite (B1245037) chemistry. acs.orgosti.gov This allows for the site-specific introduction of a conformationally constrained nucleotide. The purpose of such incorporation is often to probe the functional importance of a syn conformation at a particular position or to stabilize a specific nucleic acid fold for structural studies by X-ray crystallography or NMR. nih.gov For example, the incorporation of a related 8-trifluoromethyl-2'-deoxyguanosine, which also adopts a syn conformation, has been used to stabilize Z-DNA, a left-handed DNA conformation. nih.gov

Base stacking is a major stabilizing force in nucleic acid duplexes. The introduction of an 8-bromoguanosine residue has a profound impact on these interactions. While the syn conformation is the primary reason for duplex destabilization, the electronic properties of the bromine atom can also influence stacking. nih.gov

When incorporated into a standard right-handed duplex, the forced syn conformation disrupts the regular Watson-Crick base pairing and the stacking interactions with neighboring bases. acs.orgacs.org This leads to a significant decrease in the thermal stability of the duplex. nih.gov The destabilizing effect has been measured for various 8-substituted guanosine analogues. For instance, 8-methoxyguanosine (B1660016) decreases RNA duplex stability by 1.87 kcal/mol, and 8-benzyloxyguanosine, which is even bulkier, destabilizes the duplex to a greater extent. nih.gov

In contrast to its destabilizing role in standard duplexes, 8-bromoguanosine can participate in the formation of alternative helical structures. For example, dinucleoside monophosphates containing 8-bromoguanosine have been shown to form stable left-handed Z-form duplexes, particularly in alternating purine-pyrimidine sequences. nih.gov This highlights the context-dependent nature of the conformational effects of this modification.

Table 2: Thermodynamic Impact of 8-Substituted Guanosine on Duplex Stability

| Modification | Change in Free Energy (ΔΔG°37) | Reference |

|---|---|---|

| 8-Bromoguanosine in RNA hairpin stem | +2.36 kcal/mol | acs.org |

| 8-Methoxyguanosine in RNA duplex | +1.87 kcal/mol | nih.gov |

| 8-Bromo-G:C pair in duplex (estimated) | ~+4.7 kcal/mol | acs.orgnih.gov |

Formation of Z-RNA Duplexes and Other Non-Canonical Structures

The introduction of a bromine atom at the 8-position of guanosine, as seen in 8-Bromoguanosine and its derivatives like this compound, has profound implications for the conformational dynamics of RNA. This modification is a powerful tool for inducing the formation of non-canonical RNA structures, most notably the left-handed Z-RNA duplex. The steric bulk of the bromine atom forces the glycosidic bond of the nucleobase to adopt a syn conformation, a stark contrast to the typical anti conformation found in standard A-form RNA. This enforced syn conformation is a critical prerequisite for the formation of the characteristic zigzag backbone of Z-RNA.

Research into dinucleoside monophosphates containing 8-bromoguanosine (br⁸G) has provided direct evidence for its role in promoting Z-RNA duplexes. nih.gov In studies of CpG analogues, including (3'-5')C-br⁸G, ¹H NMR spectroscopy confirmed that the 8-bromoguanosine residues exclusively adopt a syn glycosidic conformation. nih.gov This conformational preference is the driving force behind the formation of a left-handed helical structure, analogous to Z-DNA, particularly at high concentrations. nih.gov

The stability of these Z-RNA duplexes is noteworthy. For the (3'-5')C-br⁸G dimer, a surprisingly high melting temperature (Tm) was observed, indicating significant thermal stability for such a short duplex. nih.gov This stability underscores the potent effect of 8-bromoguanosine in stabilizing the Z-conformation.

| Compound | Concentration (M) | Salt Condition (NaCl) | Melting Temperature (Tm) | Reference |

| (3'-5')C-br⁸G | 5 x 10⁻³ | 0.1 M | ~35°C | nih.gov |

| (3'-5')C-br⁸G | 10⁻² | 0.1 M | ~45°C | nih.gov |

Beyond the formation of Z-RNA, 8-bromoguanosine can also influence the equilibrium between different RNA secondary structures. The incorporation of 8-bromoguanosine into RNA oligonucleotides designed to form hairpin loops has been shown to destabilize the competing duplex conformation. nih.gov This destabilization of the standard duplex shifts the conformational equilibrium towards the hairpin structure, effectively reducing the conformational heterogeneity of the RNA. nih.govcapes.gov.br This characteristic is valuable in structural biology, where a homogenous population of RNA conformations is often desired. nih.gov

Furthermore, the influence of 8-bromoguanosine extends to the formation of other complex, non-canonical structures like RNA quadruplexes. In the context of CGG trinucleotide repeats, which are associated with Fragile X syndrome, 8-bromoguanosine modification has been shown to facilitate the self-association of duplexes into a novel four-stranded RNA quadruplex. nih.gov This structure is characterized by G:C:G:C tetrads and (Br)G3:G6:(Br)G3:G6 tetrads, forming an antiparallel architecture. nih.gov The existence of such a structure was confirmed through a combination of native gel electrophoresis, NMR spectroscopy, small-angle X-ray scattering, and mass spectrometry. nih.gov

Biochemical and Cellular Activities of 8 Bromoguanosine 2 ,3 ,5 Triacetate and Its Metabolites

Role as a Nucleoside Analog and Antagonist

As a derivative of guanosine (B1672433), 8-bromoguanosine (B14676) functions as a nucleoside analog. The substitution of a bromine atom at the 8-position of the guanine (B1146940) base alters the molecule's conformation. caymanchem.com Specifically, purine (B94841) nucleosides with a bromine at this position preferentially adopt the syn conformation, in contrast to the typical anti conformation of naturally occurring nucleosides. This altered stereochemistry allows it to interact with and in some cases antagonize the functions of natural guanosine and its derivatives in various biological processes. For instance, its analog, 8-Br-GTP, acts as a competitive inhibitor of FtsZ polymerization and GTPase activity. medchemexpress.com This antagonistic potential underlies many of its effects on cellular signaling and metabolism.

Modulation of Cellular Signaling Pathways

8-Bromoguanosine and its derivatives are known to perturb signaling pathways that are dependent on guanosine-based second messengers, most notably cyclic guanosine monophosphate (cGMP). The derivative 8-bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP) is a well-established activator of cGMP-dependent protein kinases. wikipedia.org By mimicking the effects of cGMP, these analogs can trigger downstream signaling events. For example, 8-Br-cGMP has been shown to mimic the effects of acetylcholine (B1216132) in modulating the slow response action potential and contractile force in mammalian atrial myocardium, a process regulated by cGMP. nih.gov

The Wnt signaling pathway, crucial for embryonic development and tissue homeostasis, is a complex network that can be modulated by various small molecules. nih.govmdpi.com While direct studies on 8-Bromoguanosine 2',3',5'-triacetate's role in Wnt signaling are limited, the pathway's regulation often involves components that can be influenced by nucleoside analogs. The canonical Wnt/β-catenin pathway, for instance, is regulated by glycogen (B147801) synthase kinase 3β (GSK3β), a kinase that can be inhibited by certain small molecules to stabilize β-catenin and activate Wnt signaling. frontiersin.org Given the role of guanosine analogs in modulating kinase activities, it is plausible that they could be explored as tools in the study of Wnt pathway regulation, although specific research in this area is not extensively documented.

The metabolite 8-bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP) has been demonstrated to influence intracellular calcium ([Ca2+]i) levels. In cultured vascular smooth muscle cells from the rat aorta, 8-Br-cGMP actively reduces [Ca2+]i. nih.gov This effect is observed in resting cells, under calcium-depleted conditions, and during potassium-induced depolarization. nih.gov Further studies in the rat caudal artery have shown that 8-Br-cGMP increases the basal efflux of 45Ca2+ and reduces phenylephrine-induced calcium efflux. nih.gov These findings suggest that the cGMP-mediated signaling induced by 8-bromoguanosine analogs contributes to vasodilation in part by promoting the extrusion of intracellular calcium or inhibiting its release from internal stores. nih.gov

Effects on Cell Proliferation and Growth Regulation (in vitro studies)

C8-substituted guanine ribonucleosides, including 8-bromoguanosine (8-BrG), are recognized for their ability to induce B-cell proliferation. nih.gov In comparative studies, 8-BrG was shown to stimulate [3H]thymidine uptake, indicative of DNA synthesis and cell growth, in various cell lines including Swiss mouse splenocytes, mouse embryo 3T3 fibroblasts, and mouse B16F10 melanoma cells. nih.gov The proliferative effects of these compounds are proposed to occur via an intracellular mechanism, as they are blocked by nucleoside transport inhibitors. caymanchem.comnih.gov In the context of human ovarian tissue culture, the analog 8-br-cGMP has been shown to enhance the rate of follicle growth to the secondary stage and significantly improve the proportion of viable follicles. nih.gov

Table 1: In Vitro Proliferative Effects of 8-Bromoguanosine

| Cell Line | Observed Effect | Reference |

|---|---|---|

| Swiss mouse splenocytes | Increased [3H]thymidine uptake | nih.gov |

| Mouse embryo 3T3 fibroblasts | Increased [3H]thymidine uptake | nih.gov |

| Mouse B16F10 melanoma | Increased [3H]thymidine uptake | nih.gov |

| Human ovarian follicles | Enhanced growth and viability | nih.gov |

Immunostimulatory Effects through Intracellular Mechanisms

8-Bromoguanosine and related guanosine analogs exhibit significant immunostimulatory properties. nih.gov These effects are mediated through the activation of innate immune cells. It has been shown that 8-bromoguanosine activates murine natural killer (NK) cells and macrophages, leading to induced cytotoxic activity. nih.gov This activation is linked to the induction of interferon (IFN) production. nih.gov The mechanism of action for several guanosine analogs has been identified as the activation of Toll-like receptor 7 (TLR7), a pattern recognition receptor involved in the detection of viral single-stranded RNA. nih.govfrontiersin.org Activation of TLR7 in immune cells such as splenocytes, macrophages, and dendritic cells leads to the production of type I interferons (IFN-α/β), IFN-γ, and other cytokines like IL-6 and IL-12. nih.gov This intracellular activation of the innate immune system underscores the potential of these compounds as immunoenhancing agents. caymanchem.comresearchgate.net

Table 2: Immunostimulatory Activities of 8-Bromoguanosine and its Analogs

| Cell Type | Activity | Mediating Factor | Reference |

|---|---|---|---|

| Murine NK cells | Induction of cytotoxic activity | Interferon production | nih.gov |

| Murine macrophages | Induction of cytolytic activity | Interferon production | nih.gov |

| Murine splenocytes | Induction of Type I IFNs, IFN-γ, IL-6, IL-12 | TLR7 activation | nih.gov |

| Human PBLs | Induction of TNF-α, IL-12, IFN-α, IFN-β | TLR7 activation | nih.gov |

Modulation of Immune Cell Responses

Beyond its effects on lymphocytes, 8-Bromoguanosine also modulates the activity of other key immune cells, including natural killer (NK) cells and macrophages. nih.gov The mechanism underlying these effects appears to be linked to the induction of interferon (IFN) production. nih.gov

When spleen cells are cultured with 8-BrGuo, it leads to the induction of cytotoxic activity against target cells. nih.gov The cells responsible for this cytotoxicity express markers characteristic of NK cells, such as Qa-5, asialo-Gm-1, and NK-1.1. nih.gov Similarly, preincubation of peritoneal macrophages with 8-BrGuo induces their cytolytic activity. nih.gov

The activation of both NK cells and macrophages by 8-BrGuo can be abolished by the use of antibodies against IFN-alpha, IFN-beta, and IFN-gamma, indicating a crucial role for these cytokines in mediating the observed effects. nih.gov Furthermore, the elimination of asialo-Gm-1 positive cells, a characteristic marker for NK cells, reduces the responsiveness of both NK cells and macrophages to 8-BrGuo, suggesting that NK cells may be a source of the induced IFN. nih.gov

The table below outlines the impact of 8-Bromoguanosine on NK cells and macrophages.

| Immune Cell Type | Effect of 8-BrGuo | Mechanism |

| Natural Killer (NK) Cells | Induces cytotoxic activity | Induction of IFN production |

| Macrophages | Induces cytolytic activity | Induction of IFN production |

Enzymatic Modulation and Metabolic Pathways in the Presence of 8 Bromoguanosine 2 ,3 ,5 Triacetate

Interaction with Enzymes Involved in Nucleic Acid Synthesis

While direct studies on 8-Bromoguanosine (B14676) 2',3',5'-triacetate are limited, the effects of its active form, 8-bromoguanosine, on nucleic acid synthesis have been inferred from its structural characteristics. The bromine atom at the 8th position of the guanine (B1146940) base forces the nucleoside into a syn conformation. This is in contrast to the typical anti conformation of natural guanosine (B1672433) residues in B-form DNA.

The presence of 8-bromoguanosine can, therefore, influence the structure of both DNA and RNA. Studies have shown that the incorporation of 8-bromoguanosine can lead to the formation of Z-DNA, a left-handed helical structure. nih.gov This conformational change can impact the interaction of nucleic acids with various enzymes, such as DNA and RNA polymerases, potentially altering the processes of transcription and replication. For instance, the presence of an 8-bromoguanosine residue in a CpG dinucleotide was found to favor the Z-RNA duplex formation. nih.gov

Furthermore, 8-bromoguanosine has been utilized as a tool to investigate the catalytic mechanisms of RNA enzymes (ribozymes) due to its ability to reduce conformational heterogeneity. caymanchem.com This suggests that its presence can modulate the activity of enzymes that recognize specific nucleic acid conformations.

Studies on Purine (B94841) Metabolism Enzymes

The introduction of 8-bromoguanosine into the cellular environment significantly impacts the enzymes involved in purine metabolism.

Modulation of Purine Salvage Pathway Components

The purine salvage pathway is a crucial metabolic route for recycling purine bases from the degradation of nucleic acids. A key aspect of 8-bromoguanosine's action is its resistance to metabolic processing by enzymes in this pathway. nih.gov While native guanosine is readily metabolized, 8-bromoguanosine is not, allowing it to persist and exert its biological effects. nih.gov This resistance has been observed in B lymphocytes, where the metabolic machinery for purine processing is active. nih.gov

Inhibition of Purine Nucleoside Phosphorylase (PNP) and Related Enzymes

A significant and well-documented effect of 8-bromoguanosine's metabolite, 8-aminoguanosine (B66056), is the inhibition of purine nucleoside phosphorylase (PNP). nih.govnih.gov PNP is a critical enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. nih.gov By inhibiting PNP, 8-aminoguanosine can lead to an accumulation of its substrates, such as deoxyguanosine, which can be selectively toxic to certain cell types, particularly T-lymphoblasts. nih.gov This inhibitory action underscores a key mechanism by which 8-bromoguanosine derivatives can modulate cellular function.

| Enzyme | Action of 8-Bromoguanosine Metabolite | Effect on Pathway | Reference |

| Purine Nucleoside Phosphorylase (PNP) | Inhibition by 8-aminoguanosine | Blocks degradation of purine nucleosides | nih.govnih.gov |

Activation of cGMP-Dependent Protein Kinases (PKGs) by 8-Br-cGMP

It is widely accepted that many of the biological effects of 8-bromoguanosine are mediated through its conversion to 8-bromo-cyclic guanosine monophosphate (8-Br-cGMP). This analog of cyclic guanosine monophosphate (cGMP) is a potent activator of cGMP-dependent protein kinases (PKGs). wikipedia.orgsigmaaldrich.combiolog.de PKGs are serine/threonine kinases that play a central role in various signaling pathways, including smooth muscle relaxation, platelet aggregation, and neuronal function.

The activation of PKG by 8-Br-cGMP triggers a cascade of phosphorylation events, leading to diverse cellular responses. For example, in vascular smooth muscle cells, 8-Br-cGMP has been shown to decrease intracellular free calcium concentrations, an effect likely mediated by PKG activation. nih.gov The resistance of 8-Br-cGMP to hydrolysis by phosphodiesterases, enzymes that degrade cGMP, enhances its stability and prolongs its signaling effects compared to the natural messenger. sigmaaldrich.com

Table of PKG Activation by cGMP Analogs

| Compound | Action | Consequence | Reference |

|---|---|---|---|

| 8-Br-cGMP | Activator | Mimics and prolongs cGMP signaling | wikipedia.orgsigmaaldrich.combiolog.de |

Protein S-Guanylation as a Post-Translational Modification

Protein S-guanylation is a post-translational modification involving the covalent attachment of a guanine nucleotide to a reactive cysteine thiol on a protein. This modification is primarily mediated by 8-nitro-cGMP, a distinct cGMP derivative formed under conditions of oxidative and nitrosative stress. nih.govnih.gov 8-nitro-cGMP can directly react with protein thiols, leading to their S-guanylation and subsequent alteration of protein function. nih.gov

It is important to note that while 8-Bromoguanosine 2',3',5'-triacetate leads to the formation of 8-Br-cGMP, there is no direct evidence to suggest that 8-Br-cGMP is a significant mediator of protein S-guanylation. Studies have shown that 8-Br-cGMP, unlike 8-nitro-cGMP, does not induce mitochondrial permeability transition pore opening, a process linked to S-guanylation. nih.gov The electrophilic nature of the nitro group in 8-nitro-cGMP is critical for the S-guanylation reaction, a feature that the bromo group in 8-Br-cGMP does not share under physiological conditions. Therefore, protein S-guanylation is not considered a primary downstream effect of this compound administration.

Applications in Advanced Biochemical and Molecular Biology Research

Use as Molecular Probes for Biomolecular Studies

The triacetate form of 8-bromoguanosine (B14676) is an essential precursor in the synthesis of specialized molecular probes. Once deacetylated, the incorporated 8-bromoguanosine can be used to investigate complex biological systems. The bromine atom at the 8-position is not just a passive modification; it actively influences the properties of the nucleoside.

One of the most significant effects of the 8-bromo modification is that it forces the nucleoside to favor the syn conformation around the N-glycosidic bond, which connects the guanine (B1146940) base to the ribose sugar. caymanchem.com In contrast, standard purine (B94841) nucleosides exist in a dynamic equilibrium between the syn and anti conformations. atdbio.com By locking the conformation, researchers can design probes with reduced structural ambiguity, leading to more precise interactions with their biological targets. caymanchem.com

These probes are instrumental in various affinity-based techniques, including affinity chromatography and chemical proteomics, to capture and identify specific protein targets from complex cellular lysates. nih.gov The general workflow for such an application is outlined below.

| Step | Description |

| 1. Probe Synthesis | 8-Bromoguanosine 2',3',5'-triacetate is used as a starting material to synthesize a larger probe molecule, which may include a linker and a reporter or affinity tag (e.g., biotin). |

| 2. Target Binding | The synthesized probe is introduced to a biological sample (e.g., cell lysate). The 8-bromoguanosine moiety, with its fixed conformation, can facilitate specific binding to target proteins. |

| 3. Affinity Capture | The probe-target complex is isolated from the mixture using the affinity tag. For instance, a biotinylated probe can be captured using streptavidin-coated beads. |

| 4. Target Identification | The captured proteins are eluted and identified using techniques like mass spectrometry, revealing the proteins that interact with the 8-bromoguanosine-containing probe. nih.gov |

Investigating Nucleic Acid Structure-Function Relationships

The conformational preference of 8-bromoguanosine is a powerful tool for dissecting the intricate relationship between the structure of nucleic acids and their biological functions. The structure of DNA and RNA is not static; it can adopt various conformations (e.g., A-form, B-form, Z-form) that are crucial for their roles in genetic information storage, replication, and catalysis.

By incorporating 8-bromoguanosine (via its triacetate precursor during synthesis) into synthetic oligonucleotides, researchers can intentionally stabilize certain non-canonical structures. For instance, the substitution of guanosine (B1672433) with 8-bromoguanosine in an alternating CG decamer has been shown to stabilize the Z-form of DNA to such an extent that the more common B-form is not observed. nih.gov

This ability to control nucleic acid conformation allows for detailed studies on:

DNA and RNA folding: Understanding how specific sequences fold into complex three-dimensional structures.

Protein-nucleic acid interactions: Investigating how proteins recognize and bind to specific nucleic acid conformations.

Catalytic RNAs (ribozymes): A study utilizing a conformationally restricted guanosine analog demonstrated the catalytic relevance of specific RNA structures in an RNA enzyme. caymanchem.com

The thermal stability of nucleic acid duplexes is also affected by this modification. Duplexes where 8-bromo-2'-deoxyguanosine (B1139848) is paired with natural bases have been found to be significantly less stable, as indicated by lower melting temperatures. nih.gov This information is critical for designing experiments that rely on the hybridization of nucleic acid strands.

Development of Research Models for Therapeutic Target Identification (pre-clinical, non-human focus)

In the initial phases of drug discovery, identifying and validating new therapeutic targets is a fundamental challenge. nih.gov this compound can be utilized to create research tools that aid in this process, particularly in pre-clinical, non-human models.

By synthesizing oligonucleotides or small molecules containing 8-bromoguanosine, researchers can develop probes to identify proteins that are involved in disease pathways. For example, a probe containing 8-bromoguanosine could be used to "fish" for proteins that specifically recognize this modified nucleoside. If these interacting proteins are found to be dysregulated in a disease state, they could represent novel therapeutic targets.

This approach is particularly relevant in studying cellular responses to oxidative stress. Guanine is the nucleobase most susceptible to oxidation, often forming 8-oxo-7,8-dihydroguanosine (8-oxo-rG). nih.gov While not identical, 8-bromoguanosine can serve as a structural mimic to study the proteins that recognize and process oxidized guanine. For example, the enzyme Polynucleotide Phosphorylase (PNPase) has been shown to preferentially bind to 8-oxo-rG-containing RNA and is involved in protecting E. coli from oxidative stress. nih.gov Probes derived from 8-bromoguanosine could potentially be used to identify and characterize other proteins with similar functions in various organisms.

Elucidating Mechanisms of Action of Nucleoside-Based Agents

Many therapeutic agents are nucleoside analogs that exert their effects by interfering with nucleic acid synthesis or cellular signaling pathways. Understanding the precise mechanism of action of these agents is crucial for their development and optimization. 8-Bromoguanosine and its derivatives can be used as research tools to probe these mechanisms.

For example, a related compound, 8-bromoguanosine 3':5'-cyclic monophosphate (8-bromo-cGMP), has been used to investigate cyclic GMP-mediated signaling pathways in vascular smooth muscle. nih.govnih.gov These studies help to delineate the role of cGMP in processes like vasodilation by examining its effects on intracellular calcium concentrations and other signaling events. nih.govnih.gov While this compound is not directly used in these cellular assays, it serves as a key synthetic intermediate for creating various 8-bromoguanosine derivatives that are used to unravel these complex signaling cascades.

Analytical and Spectroscopic Characterization in Research Settings

Spectroscopic Analysis of Modified Nucleosides

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 8-Bromoguanosine (B14676) 2',3',5'-triacetate. These methods provide insights into the electronic and three-dimensional structure of the molecule.

UV Absorption Spectroscopy for Concentration and Purity Assessment

Ultraviolet (UV) absorption spectroscopy is a primary method for determining the concentration of nucleoside solutions and for assessing their purity. The characteristic absorption of the purine (B94841) ring system allows for sensitive detection. While specific data for 8-Bromoguanosine 2',3',5'-triacetate is not widely published, the UV absorption maximum (λmax) is expected to be similar to that of its parent compound, 8-bromoguanosine. For 8-bromoguanosine, the λmax is typically observed around 261 nm. The presence of the acetyl groups on the ribose sugar is not expected to significantly shift the λmax, as the primary chromophore is the 8-bromoguanine (B1384121) moiety.

In a research context, a solution of this compound would be analyzed in a quartz cuvette using a UV-Vis spectrophotometer. The absorbance at the λmax is used to calculate the concentration based on the Beer-Lambert law (A = εbc), where 'A' is the absorbance, 'ε' is the molar extinction coefficient, 'b' is the path length of the cuvette, and 'c' is the concentration. The purity can be assessed by examining the shape of the spectrum and calculating absorbance ratios at different wavelengths, with deviations from the expected profile indicating the presence of impurities.

Table 1: Expected UV Absorption Data

| Compound | Expected λmax (nm) | Solvent |

|---|

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformation of chiral molecules like nucleosides. The glycosidic bond (N9-C1') that connects the guanine (B1146940) base to the ribose sugar can rotate, leading to two primary conformations: syn and anti. In naturally occurring guanosine (B1672433), the anti conformation is generally favored. However, the introduction of a bulky substituent at the C8 position, such as a bromine atom, creates steric hindrance with the ribose sugar, forcing the nucleoside into a syn conformation. nih.gov

The CD spectrum of a nucleoside is highly sensitive to its conformation. For guanosine derivatives in the syn conformation, the CD spectrum is characteristically different from those in the anti conformation. Typically, a syn conformation for guanosine analogs results in a positive Cotton effect at longer wavelengths (around 260 nm) and a negative Cotton effect at shorter wavelengths (around 295 nm). nih.gov Therefore, CD spectroscopy of this compound is expected to show a spectrum consistent with a predominant syn conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative techniques for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The most significant difference in the ¹H NMR spectrum of this compound compared to guanosine or its triacetyl derivative would be the absence of the H8 proton signal, as this position is substituted with a bromine atom. The protons of the ribose moiety (H1', H2', H3', H4', and H5') will show characteristic shifts influenced by the acetyl groups. The acetate (B1210297) methyl groups themselves will appear as sharp singlets, typically in the range of 2.0-2.2 ppm. nih.gov The anomeric proton (H1') is of particular interest as its chemical shift can be indicative of the syn or anti conformation. In the syn conformation, the H1' proton is in closer proximity to the N3 of the purine ring, which can influence its chemical shift.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆) for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| NH₂ | ~6.6 | Broad singlet | Exchangeable with D₂O |

| NH | ~10.8 | Broad singlet | Exchangeable with D₂O |

| H1' | ~6.0 | Doublet | Anomeric proton |

| H2' | ~5.8 | Multiplet | |

| H3' | ~5.5 | Multiplet | |

| H4' | ~4.4 | Multiplet | |

| H5' | ~4.3 | Multiplet | |

| CH₃ (acetyl) | ~2.1 | Singlet | Three distinct signals expected |

These are predicted values based on analogous compounds and are subject to variation based on solvent and experimental conditions.

Phosphorus (³¹P) NMR spectroscopy is a specialized technique used to characterize compounds containing phosphorus. As this compound is not a phosphorylated derivative, this technique is not applicable for its direct analysis. However, it would be a critical tool for the analysis of its phosphorylated counterparts, such as 8-Bromoguanosine 5'-monophosphate, where the phosphorus signal would provide information about the phosphate (B84403) group's chemical environment.

Chromatographic Techniques for Separation and Purification

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for the analysis and purification of modified nucleosides. A C18 column is typically used with a mobile phase gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often with a modifier like triethylammonium (B8662869) acetate (TEAA) or formic acid to improve peak shape. jst.go.jpumich.edu The retention time of this compound would be longer than that of its more polar parent compound, 8-bromoguanosine, due to the presence of the hydrophobic acetyl groups.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. For a moderately polar compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase would typically be a mixture of a relatively nonpolar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a more polar solvent (e.g., methanol). nih.gov The compound can be visualized on the TLC plate using UV light (254 nm) due to the UV-absorbing purine ring.

Table 3: Typical Chromatographic Conditions

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile/Water gradient | UV at ~260 nm |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of this compound, HPLC is invaluable for determining the purity of a synthesized batch and for monitoring the progress of the synthesis reaction itself.

The synthesis of this compound typically involves the acetylation of 8-bromoguanosine. To monitor this reaction, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by HPLC. This allows researchers to track the consumption of the starting material (8-bromoguanosine) and the formation of the desired triacetylated product. The appearance of a new peak corresponding to this compound and the diminishing of the starting material's peak provides a real-time assessment of the reaction's progress.

For purity analysis, a final, purified sample of the compound is injected into the HPLC system. A typical method for analyzing acetylated nucleosides like this compound would employ a reversed-phase column, such as a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or triethylammonium acetate) and an organic solvent, most commonly acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, is frequently used to ensure the separation of the relatively nonpolar product from any remaining polar starting materials or byproducts.

The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the guanine moiety has strong absorbance, usually around 260 nm. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. For a highly pure sample, the chromatogram should ideally show a single, sharp peak.

Table 1: Illustrative HPLC Parameters for Analysis of Acetylated Guanosine Derivatives

| Parameter | Value |

| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Note: This table represents a typical starting point for method development; actual conditions may vary based on the specific HPLC system and column used.

Column Chromatography in Synthetic Procedures

Following the completion of the synthesis of this compound, the crude reaction mixture will invariably contain the desired product along with unreacted starting materials, reagents, and byproducts. Column chromatography is the most common and effective method for the purification of the target compound on a preparative scale.

The principle of this technique is the separation of compounds based on their differential adsorption to a stationary phase, while being carried through by a mobile phase. For a moderately polar compound like this compound, silica gel is the most commonly used stationary phase.

The process begins with the crude product being dissolved in a minimal amount of a suitable solvent and loaded onto the top of a column packed with silica gel. The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system is chosen so that the desired compound has a retention factor (Rf) in the range of 0.2-0.4 on a thin-layer chromatography (TLC) plate, which is used to scout for optimal elution conditions. A common eluent system for acetylated nucleosides is a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane and a more polar solvent such as ethyl acetate or methanol.

The eluent is passed through the column, and as it moves, the components of the mixture separate. Less polar compounds will travel down the column more quickly, while more polar compounds will be retained more strongly by the silica gel and elute later. Fractions of the eluting solvent are collected sequentially.

Each fraction is then analyzed, typically by TLC, to determine which fractions contain the pure product. The fractions containing the pure this compound are then combined, and the solvent is removed under reduced pressure to yield the purified solid compound.

Table 2: Representative Column Chromatography Parameters for Purification

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Eluent System | Gradient of Methanol in Dichloromethane (e.g., 0% to 5%) |

| Loading | Crude product dissolved in a minimal amount of dichloromethane |

| Fraction Collection | Based on UV visualization of spots on TLC plates |

| Analysis of Fractions | Thin-Layer Chromatography (TLC) with UV light |

Note: The specific gradient and solvent ratios are determined based on preliminary TLC analysis of the crude reaction mixture.

Future Directions in Academic Research on 8 Bromoguanosine 2 ,3 ,5 Triacetate

Design and Synthesis of Novel 8-Bromoguanosine (B14676) Analogs with Enhanced Specificity

A primary avenue for future research lies in the rational design and synthesis of new analogs based on the 8-Bromoguanosine scaffold. The objective is to create molecules with heightened specificity and affinity for particular biological targets, such as enzymes or unique nucleic acid structures. The substitution at the 8-position of the guanine (B1146940) base is a critical determinant of biological activity. nih.gov While bromine reliably induces the syn conformation, exploring other substituents could fine-tune electronic and steric properties to optimize interactions with target proteins or nucleic acids.

Future synthetic efforts could focus on:

Varying the 8-Position Substituent: Introducing different halogens (e.g., chlorine, iodine) or other chemical groups (e.g., amino, methyl, hydroxyl) to systematically probe structure-activity relationships (SAR). nih.govacs.org Studies on related 8-substituted guanosine (B1672433) derivatives have shown that even small changes can significantly alter biological effects, such as the induction of cell differentiation. nih.gov

Modifying the Ribose Moiety: Altering the protecting groups on the ribose sugar could modulate solubility, cell permeability, and the rate of conversion to the active nucleoside. This could lead to analogs with improved pharmacokinetic profiles for cell-based studies.

Core Hopping and Scaffold Modification: Employing computational and virtual screening methods to identify novel core structures that maintain the key pharmacophoric features of 8-Bromoguanosine while offering improved properties. nih.govrsc.org This approach has been successful in discovering potent and selective inhibitors for other targets, such as Rho-associated protein kinases (ROCKs). nih.gov

| Modification Site | Example Modification | Observed/Potential Effect | Research Goal |

|---|---|---|---|

| 8-Position of Guanine | -NH2, -OH, -N(CH3)2 | Alters electronic properties and hydrogen bonding potential; shown to induce cell differentiation. nih.gov | Enhance specificity for enzymes like purine (B94841) nucleoside phosphorylase (PNPase) or DNA/RNA structures. |

| 8-Position of Guanine | -Br, -I | Induces a stable syn conformation; promotes Z-DNA/Z-RNA formation. nih.gov | Stabilize specific nucleic acid conformations for structural biology or therapeutic modulation. |

| Ribose Moiety | Varying acyl protecting groups | Modulates lipophilicity and rate of intracellular hydrolysis. | Optimize cell permeability and control the release of the active compound. |

| Ribose Moiety | Deoxy-sugar or other sugar mimics | Increases stability against enzymatic degradation; alters target recognition. nih.gov | Create more stable probes or analogs with different target profiles. |

Deeper Exploration of Molecular Mechanisms in Cellular Contexts

While 8-bromoguanosine is known to have biological effects, such as activating lymphocytes and inducing the formation of left-handed Z-RNA, the precise molecular pathways engaged by 8-Bromoguanosine 2',3',5'-triacetate remain largely uncharacterized. caymanchem.comnih.gov Future work must move beyond observing phenotypic changes to elucidating the direct molecular interactions and downstream consequences within the cell.

Key research questions to address include:

Target Identification: What are the primary intracellular binding partners? After deacetylation, does 8-bromoguanosine primarily interact with nucleic acids, or does it bind to proteins? Techniques like thermal shift assays, affinity purification coupled with mass spectrometry, and drug affinity responsive target stability (DARTS) can identify direct targets.

Enzymatic Interactions: Research on related compounds like 8-aminoguanosine (B66056) has highlighted the inhibition of purine nucleoside phosphorylase (PNPase) as a key mechanism. nih.gov It is critical to determine if 8-bromoguanosine or its metabolites have similar inhibitory effects on PNPase or other enzymes in the purine salvage pathway.

Signaling Pathway Modulation: The structural similarity to guanosine suggests a potential role in modulating signaling pathways that involve guanine-based second messengers. For instance, 8-Bromoguanosine 3′,5′-cyclic monophosphate is a known activator of cGMP-dependent protein kinase (PKG). sigmaaldrich.com Investigating whether this compound influences cGMP or other signaling cascades is a logical next step.

Nucleic Acid Conformation: The potent ability of the 8-bromo substituent to stabilize Z-form nucleic acids is well-documented for oligonucleotides. nih.govacs.org Future studies should employ cellular models to confirm if these alternative conformations are induced in endogenous RNA or DNA and explore the functional consequences, such as altered gene expression or protein-nucleic acid interactions.

Integration with Systems Biology Approaches

To gain a holistic understanding of the cellular impact of this compound, future research must integrate systems biology methodologies. nih.govmdpi.com Rather than focusing on a single target or pathway, "multi-omics" approaches can map the global response of a biological system to the compound, revealing complex interaction networks and unanticipated effects. nih.gov

A systems-level investigation would involve:

Transcriptomics: Using techniques like RNA-sequencing (RNA-seq) to profile all gene expression changes in cells following treatment. This can reveal entire biological pathways and cellular processes that are transcriptionally up- or down-regulated, providing clues to the compound's mechanism of action. nih.govfrontiersin.org

Proteomics: Employing mass spectrometry-based proteomics to quantify changes in the abundance of thousands of proteins and their post-translational modifications (e.g., phosphorylation, ubiquitination). nih.gov This provides a functional readout that is often more directly linked to the cellular phenotype than transcript-level changes.

Metabolomics: Analyzing the global profile of small-molecule metabolites to understand how the compound perturbs cellular metabolism, particularly purine metabolic pathways. nih.gov

Integrative Analysis: The true power of this approach lies in the computational integration of these different omics datasets. mdpi.commdpi.com By combining transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive models of the compound's impact, identifying key regulatory hubs and network-level effects that would be invisible to traditional, targeted analyses.

| Omics Approach | Technique | Primary Data Generated | Key Biological Question Addressed |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing (RNA-seq) | Differentially Expressed Genes (DEGs) | Which gene networks and pathways are transcriptionally altered by the compound? |

| Proteomics | LC-MS/MS (e.g., TMT or SILAC) | Differentially Abundant Proteins (DAPs) & Post-Translational Modifications (PTMs) | How does the cell's functional protein landscape change in response to treatment? |

| Metabolomics | GC-MS or LC-MS | Altered Metabolite Levels | Does the compound disrupt purine metabolism or other central metabolic pathways? |

| Integrative Bio-informatics | Pathway and Network Analysis | Integrated Models of Cellular Response | What are the key molecular networks and drivers of the compound's biological effects? mdpi.com |

Potential for Development of New Biochemical Assays and Research Tools

Beyond its direct therapeutic potential, this compound and its future derivatives represent a valuable platform for developing novel biochemical assays and chemical probes to explore biological systems. nih.gov The unique structural and chemical properties of the 8-bromoguanosine core can be exploited to create highly specific research tools.

Future development in this area could include:

Chemical Probes: Synthesizing derivatives that incorporate reporter tags, such as fluorescent dyes, biotin, or clickable alkyne handles. These probes could be used to visualize the subcellular localization of the compound's targets, identify binding partners through pull-down experiments, or track its metabolic fate.

Assay Development: If an analog is found to be a potent and selective inhibitor of a specific enzyme, it can become the basis for a high-throughput screening (HTS) assay. Such an assay would enable the rapid testing of large chemical libraries to discover other small molecules that modulate the same target.

Specific Antibodies: Developing monoclonal antibodies that specifically recognize the 8-bromoguanosine adduct. nih.gov This has been successfully achieved for 8-bromodeoxyguanosine and allows for the sensitive detection of the modification in fixed cells or tissues using techniques like immunofluorescence, immunohistochemistry, or enzyme-linked immunosorbent assays (ELISA). nih.gov Such a tool would be invaluable for quantifying the compound's interaction with cellular components.

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for 8-Bromoguanosine 2',3',5'-triacetate?

- Methodological Answer : The synthesis typically involves bromination of guanosine at the 8th position followed by acetylation of the ribose hydroxyl groups. Key steps include:

- Bromination : Reaction with brominating agents (e.g., N-bromosuccinimide) under controlled pH and temperature to avoid over-oxidation .

- Acetylation : Use of acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine) to acetylate the 2', 3', and 5' hydroxyl groups. Reaction conditions (e.g., anhydrous environment, 40–60°C) are critical to prevent hydrolysis of acetyl groups .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm bromine substitution at C8 and acetylation of ribose hydroxyls. Key signals include downfield shifts for the C8 proton (~8.5 ppm) and acetyl methyl groups (~2.0–2.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~506.1 g/mol) and isotopic patterns indicative of bromine .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity .

Advanced Research Questions

Q. How does the 8-bromo modification influence the compound’s interaction with nucleic acid-processing enzymes?

- Methodological Answer : The 8-bromo group sterically hinders Watson-Crick base pairing, promoting Hoogsteen or mismatched pairing. Experimental approaches include:

- Enzyme Kinetics : Compare incorporation rates by DNA/RNA polymerases using radiolabeled 8-Br-GTP vs. GTP. For example, T7 RNA polymerase shows reduced incorporation efficiency due to steric clashes .

- Structural Studies : X-ray crystallography or cryo-EM of enzyme-substrate complexes to visualize binding pocket interactions .

- Telomerase Inhibition : In cancer models, assess telomere shortening via TRAP (Telomeric Repeat Amplification Protocol) assays, leveraging the compound’s ability to disrupt telomerase activity .

Q. What strategies are used to study the metabolic stability of this compound in cellular systems?

- Methodological Answer :

- Stability Assays : Incubate the compound with liver microsomes or cell lysates (e.g., HepG2 cells) and monitor degradation via LC-MS/MS. The triacetate groups enhance membrane permeability but are susceptible to esterase cleavage .

- Metabolite Identification : Use isotopic labeling (e.g., C-acetyl groups) to track deacetylation products. Compare with controls (e.g., 8-Bromoguanosine lacking acetyl groups) .

Q. How does this compound compare to structurally similar analogs in antiviral research?

- Methodological Answer : A comparative analysis can be structured as follows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.